(2,6-dimethoxyphenyl)(5-methylthiophen-2-yl)methanone
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Description
The compound “(2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone” is a chemical substance provided by Sigma-Aldrich . It’s part of a collection of rare and unique chemicals for early discovery researchers . Another related compound is “(2,6-Dimethoxy-phenyl)-p-tolyl-methanone” also provided by Sigma-Aldrich .
Chemical Reactions Analysis
A study on the reactions of Bis(2,6-dimethoxyphenyl)methanol in common organic solvents in the presence of an acid was found . The title compound reacted in acetone under mild conditions in the presence of acid to give a new ketone . Analogous reactions were observed in some other alkyl ketones and aldehydes .Scientific Research Applications
Anticancer Potential
In the realm of anticancer research, derivatives of benzofuran and diphenylmethanone have been synthesized to assess their selective cytotoxicity against tumor cell lines. These studies design and synthesize biologically stable derivatives to evaluate their potency as anticancer agents, showcasing the potential of these compounds in cancer treatment (Hayakawa et al., 2004).
Carbonic Anhydrase Inhibition
Another area of research involves the synthesis of bromophenols and their derivatives to explore their inhibitory properties on human carbonic anhydrase enzymes, which play a role in various physiological processes. These studies aim to identify new bromophenols that exhibit effective carbonic anhydrase inhibitory activity, potentially contributing to the development of treatments for conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Conductivity and Stability in Polymers
Research has also extended to the field of polymer science, where novel aromatic ketone monomers are developed to prepare poly(arylene ether sulfone)s (PAES) with pendant groups. These studies focus on the hydroxide conductivity, dimensional change, water uptake, and alkaline stability of the membranes, highlighting the impact of benzyl-type quaternary ammonium pendants on the properties of PAES (Shi et al., 2017).
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNZNIZMMPZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.